

Unlocking Synergistic Potential: A Guide to GFH018 Combination Therapies

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For Immediate Release

SHANGHAI, China – November 21, 2025 – GenFleet Therapeutics, a clinical-stage biotechnology company, today released a comprehensive guide on the synergistic effects of its lead asset, **GFH018**, a potent and selective small molecule inhibitor of transforming growth factor-beta receptor I (TGF- β RI), in combination with other anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TGF- β signaling pathway in oncology.

Executive Summary

GFH018 is an orally bioavailable inhibitor of TGF-βRI (also known as ALK5) that plays a critical role in the tumor microenvironment by blocking TGF-β-mediated immunosuppression and tumor progression.[1][2] Preclinical and clinical data have demonstrated that combining **GFH018** with immune checkpoint inhibitors (ICIs) can significantly enhance anti-tumor efficacy. This guide provides an in-depth comparison of **GFH018**'s performance as a monotherapy and in combination, supported by experimental data and detailed methodologies.

Mechanism of Action and Synergy

The transforming growth factor-beta (TGF- β) signaling pathway is a key driver of tumorigenesis, promoting tumor cell migration, invasion, and epithelial-mesenchymal transition (EMT), while also suppressing the host's anti-tumor immune response.[1][2] **GFH018**



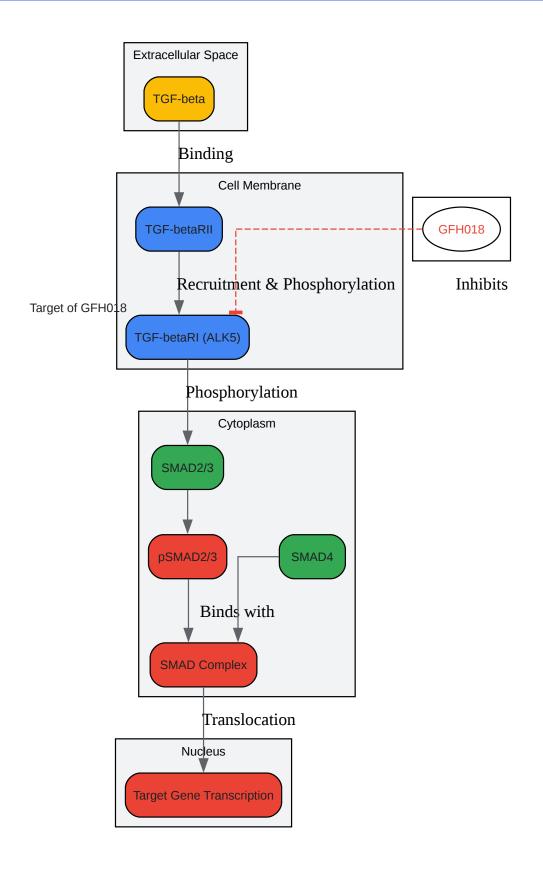




effectively blocks this pathway by inhibiting TGF-βRI kinase, thereby preventing the phosphorylation of downstream mediators SMAD2/3.[1]

The synergistic potential of **GFH018** with anti-PD-1/PD-L1 therapies stems from its ability to remodel the tumor microenvironment. By inhibiting TGF- β signaling, **GFH018** can alleviate the immunosuppressive landscape within the tumor, making it more susceptible to the action of immune checkpoint inhibitors.[1][2]





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Diagram 1: TGF-β Signaling Pathway and **GFH018**'s Point of Intervention.



Preclinical Synergy Assessment In Vitro Activity

GFH018 has demonstrated potent inhibition of TGF-βRI kinase activity.

Compound	Target	IC50 (nM)
GFH018	TGF-βRI (ALK5)	70.5

Table 1: In vitro inhibitory activity of GFH018.[3]

In Vivo Synergistic Efficacy with Anti-PD-1 Antibody

Preclinical studies in syngeneic mouse tumor models have shown that the combination of **GFH018** with an anti-PD-1 antibody results in superior anti-tumor activity compared to either agent alone. While specific quantitative tumor growth inhibition (TGI) percentages from these studies are not publicly available, the data consistently demonstrate a significant synergistic effect.[4]

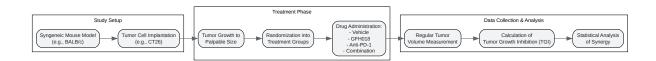
Experimental Protocol: In Vivo Synergy Study

A representative, though generalized, protocol for assessing in vivo synergy is as follows:

- Cell Line and Animal Model: Murine cancer cell lines (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent syngeneic mice (e.g., BALB/c).
- Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups:
 - Vehicle control
 - GFH018 monotherapy (administered orally)
 - Anti-PD-1 antibody monotherapy (administered intraperitoneally)
 - GFH018 and anti-PD-1 antibody combination therapy



- Dosing and Schedule: Dosing and schedule are optimized for each model.
- Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers.
- Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the combination effect compared to monotherapies.



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Diagram 2: Generalized Experimental Workflow for In Vivo Synergy Assessment.

Clinical Evaluation of GFH018 in Combination with Toripalimab (Anti-PD-1)

A Phase Ib/II clinical trial (NCT04914286) evaluated the safety and efficacy of **GFH018** in combination with Toripalimab, an anti-PD-1 antibody, in patients with advanced solid tumors. The most mature data is from the cohort of patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).

Efficacy in R/M NPC

The combination therapy has shown promising anti-tumor activity, particularly in patients who were naïve to immune checkpoint inhibitors.



Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)
All R/M NPC Patients	31.3%	50.0%
ICI-Naïve R/M NPC Patients	47.1%	64.7%
Table 2: Efficacy of GFH018 in Combination with Toripalimab in R/M NPC (as of April 20, 2023).[5]		

Safety Profile

The combination of **GFH018** and Toripalimab was generally well-tolerated. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.

Treatment-Related Adverse Event (TRAE)	Any Grade	Grade ≥3
Anemia	18.8%	N/A
Hyponatremia	18.8%	N/A
Rash	18.8%	N/A
Fatigue	12.5%	N/A
White blood cell count decreased	12.5%	N/A
Table 3: Common Treatment- Related Adverse Events (≥10% incidence) in the GFH018 and Toripalimab Combination Study in R/M NPC.[5]		

Clinical Protocol: Phase Ib/II Study (NCT04914286)

• Study Design: Open-label, multi-center, dose-escalation and expansion study.



- Patient Population: Patients with advanced solid tumors who have failed standard therapies.
- Treatment Regimen: GFH018 administered orally twice daily on a 14-day on/14-day off schedule, in combination with Toripalimab administered intravenously.
- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, duration of response, progression-free survival).

Future Directions: Combination with Chemoradiotherapy in NSCLC

GenFleet is actively exploring the potential of **GFH018** in a triple combination regimen. A Phase II clinical trial is currently underway to evaluate **GFH018** in combination with a PD-1 inhibitor and concurrent chemoradiotherapy for the treatment of locally advanced and unresectable non-small cell lung cancer (NSCLC).[1][6] This study aims to leverage **GFH018**'s ability to modulate the tumor microenvironment and potentially reduce the side effects associated with chemoradiotherapy.[1] Preclinical data supporting this combination is not yet publicly available.

Conclusion

The collective preclinical and clinical evidence strongly supports the synergistic potential of **GFH018** when combined with immune checkpoint inhibitors. The promising efficacy and manageable safety profile observed in the combination study with Toripalimab in R/M NPC patients highlight the potential of this therapeutic strategy. Ongoing research into the triple combination with chemoradiotherapy in NSCLC may further expand the clinical utility of **GFH018** in difficult-to-treat cancers. GenFleet Therapeutics is committed to advancing the clinical development of **GFH018** to bring innovative treatment options to cancer patients worldwide.

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